

Theoretical studies on Ethyl 2-nitrothiophene-3-acetate

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Compound of Interest

Compound Name: Ethyl 2-nitrothiophene-3-acetate

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An In-depth Technical Guide to the Theoretical Study of Ethyl 2-nitrothiophene-3-acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: While experimental data on **Ethyl 2-nitrothiophene-3-acetate** exists, comprehensive theoretical studies are not widely available in peer-reviewed literature. This technical guide serves as a roadmap for researchers, outlining a robust computational methodology to investigate the structural, electronic, and reactive properties of this compound. By leveraging established quantum chemical techniques applied to analogous nitroaromatic and thiophene systems, this document details the protocols for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Hirshfeld surface analysis. The aim is to provide a framework for predicting the molecule's behavior, guiding future experimental work in drug design and materials science.

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a nitro group (-NO₂) can significantly modulate the electronic properties and biological activity of the thiophene ring, often imparting antimicrobial or anticancer properties.[1] **Ethyl 2-nitrothiophene-3-acetate** is a functionalized nitrothiophene with potential as a synthetic intermediate for more complex heterocyclic systems. A thorough theoretical understanding of its molecular properties is crucial for predicting its reactivity, stability, and potential biological interactions.



This guide outlines a proposed theoretical investigation of **Ethyl 2-nitrothiophene-3-acetate**, detailing the computational methods, expected data, and interpretation frameworks based on studies of similar compounds.[2]

Synthesis and Experimental Foundation

A theoretical model is best validated by experimental data. The target compound, **Ethyl 2-nitrothiophene-3-acetate**, can be synthesized for subsequent spectroscopic and structural characterization.

Experimental Protocol: Synthesis of Ethyl 2nitrothiophene-3-acetate

The synthesis of the title compound has been reported in the literature.[3] A general protocol involves the nitration of an appropriate thiophene precursor. A plausible synthetic route is outlined below, adapted from standard nitration procedures for thiophene rings.[4][5]

Materials:

- Ethyl thiophene-3-acetate
- Fuming nitric acid (HNO₃)
- Acetic anhydride
- · Glacial acetic acid
- Dichloroethane (solvent)
- Ice

Procedure:

- Dissolve Ethyl thiophene-3-acetate in a mixture of acetic anhydride and glacial acetic acid.
- Cool the solution to approximately 10°C in an ice bath.
- Separately, prepare a solution of fuming nitric acid in glacial acetic acid.



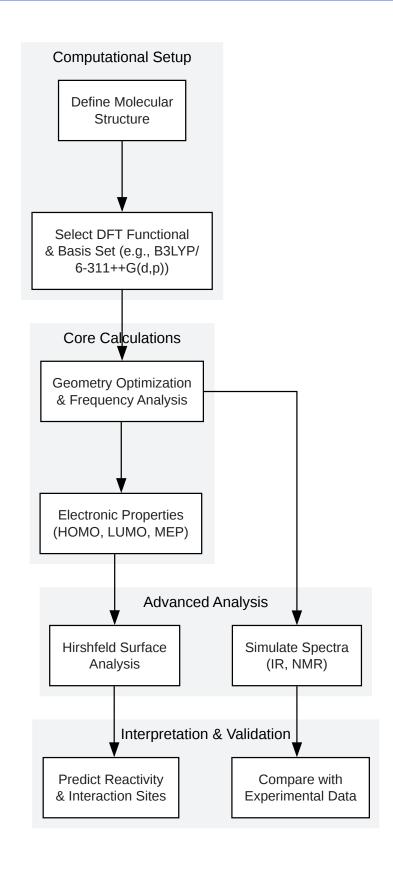
- Add the nitric acid solution dropwise to the stirred thiophene solution, carefully maintaining the temperature below room temperature to prevent over-oxidation.[4]
- After the addition is complete, allow the reaction to stir at room temperature for two hours.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the resulting solid, wash thoroughly with ice water, and dry under vacuum.
- The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or ethanol.

This synthesized compound can then be characterized using techniques like NMR, FT-IR, and single-crystal X-ray diffraction to provide experimental data for comparison with theoretical calculations.

Proposed Theoretical Investigation Workflow

A comprehensive theoretical study involves a multi-step computational workflow to elucidate different aspects of the molecule's chemical nature.





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Caption: Proposed workflow for the theoretical study of **Ethyl 2-nitrothiophene-3-acetate**.



Computational Methodology

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules. All calculations should be performed using a standard quantum chemistry software package like Gaussian.

- Method: The B3LYP hybrid functional is recommended as it provides a good balance between accuracy and computational cost for organic molecules.[1][6]
- Basis Set: The 6-311++G(d,p) basis set is suggested to accurately describe the electronic distribution, including polarization and diffuse functions necessary for anions and noncovalent interactions.
- Geometry Optimization: The molecular geometry should be fully optimized in the gas phase.
 A frequency calculation must be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Structural and Electronic Properties Molecular Geometry

Geometry optimization provides the most stable three-dimensional arrangement of the atoms. The resulting bond lengths, bond angles, and dihedral angles are fundamental for understanding the molecule's conformation and steric properties. The data below is illustrative of expected results for key structural parameters.

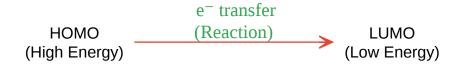


Parameter	Bond/Angle	Predicted Value (Illustrative)
Bond Lengths (Å)	C=O (ester)	1.21
C-O (ester)	1.35	
N-O (nitro)	1.23	_
C-S (thiophene)	1.72	_
Bond Angles (°)	O-C-C (ester)	124.0
O-N-O (nitro)	125.0	
C-S-C (thiophene)	92.5	_

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[7]

- HOMO: Represents the ability to donate an electron (nucleophilicity).
- LUMO: Represents the ability to accept an electron (electrophilicity).
- HOMO-LUMO Gap (ΔΕ): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[8]



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Caption: Interaction between the HOMO of a nucleophile and the LUMO of an electrophile.



The electron density distribution of the HOMO is expected to be localized over the thiophene ring, while the LUMO density will likely be concentrated on the electron-withdrawing nitro group, indicating its role as the primary electrophilic center.

Parameter	Predicted Value (Illustrative)	Significance
ЕНОМО	-6.8 eV	Electron-donating capability
ELUMO	-2.5 eV	Electron-accepting capability
ΔE (HOMO-LUMO Gap)	4.3 eV	Chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecular surface. It is invaluable for identifying sites of intermolecular interactions.

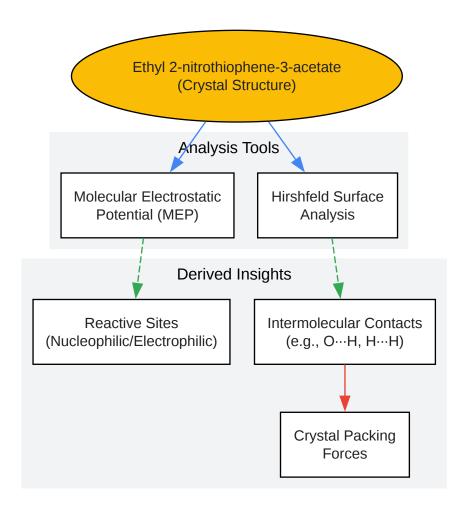
- Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack.
 These are expected around the oxygen atoms of the nitro and ester groups.
- Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected near the hydrogen atoms and potentially the sulfur atom.

Intermolecular Interactions and Crystal Packing Hirshfeld Surface Analysis

For molecules studied in the solid state via X-ray crystallography, Hirshfeld surface analysis provides quantitative and qualitative insights into intermolecular interactions.[9][10] This analysis is performed using software like CrystalExplorer.[11] The surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red.

The analysis generates 2D "fingerprint plots," which summarize the types of intermolecular contacts and their relative contributions to the crystal packing. For **Ethyl 2-nitrothiophene-3-acetate**, significant contributions are expected from O···H, H···H, and C···H contacts, indicating the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal lattice.





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Caption: Logical flow from molecular structure to predicting reactivity and packing.

Conclusion and Future Directions

This guide presents a comprehensive framework for the theoretical investigation of **Ethyl 2-nitrothiophene-3-acetate**. By employing DFT calculations, researchers can obtain detailed insights into the molecule's geometric and electronic structure. Analyses such as FMO, MEP, and Hirshfeld surfaces can predict chemical reactivity, stability, and intermolecular interactions. These theoretical predictions, when correlated with experimental data, provide a powerful approach to understanding the properties of this compound, accelerating its potential application in the development of novel pharmaceuticals and functional materials. Future work should focus on performing these calculations and validating them with high-quality experimental spectroscopic and crystallographic data.



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